Cas no 65783-21-3 (1-(4-Fluorophenyl)guanidine)
1-(4-Fluorophenyl)guanidine Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Fluorophenyl)guanidine
- 2-(4-fluorophenyl)guanidine
- Guanidine, (4-fluorophenyl)-
- N-(4-FLUOROPHENYL)GUANIDINE
- N-(4-FLUORO-PHENYL)-GUANIDINE
- AKOS005455031
- N-(4-FLUOROPHENYL)-GUANIDINE
- SCHEMBL4029597
- 2-(4-fluorophenyl)guanidine;1-(4-Fluorophenyl)guanidine
- 65783-21-3
- AKOS002320984
- MFCD04114639
- DTXSID40364299
- SB38161
- CS-0342431
- BDBM50261065
- A835226
- AB01332579-02
- Guanidine, N-(4-fluorophenyl)-
- NCGC00340522-01
- AMY27630
- CHEMBL1160766
- SY240379
- STK164666
- STK508766
-
- MDL: MFCD04114639
- Inchi: 1S/C7H8FN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11)
- InChI Key: STTLMODNENPLQQ-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)/N=C(\N)/N
Computed Properties
- Exact Mass: 153.07000
- Monoisotopic Mass: 153.07
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 64.4A^2
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 229.8±42.0 °C at 760 mmHg
- Flash Point: 92.8±27.9 °C
- PSA: 61.90000
- LogP: 2.00410
- Vapor Pressure: 0.1±0.5 mmHg at 25°C
1-(4-Fluorophenyl)guanidine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Sealed in dry,2-8°C
1-(4-Fluorophenyl)guanidine Customs Data
- HS CODE:2925290090
- Customs Data:
China Customs Code:
2925290090Overview:
2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
1-(4-Fluorophenyl)guanidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B435068-10mg |
1-(4-Fluorophenyl)guanidine |
65783-21-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B435068-50mg |
1-(4-Fluorophenyl)guanidine |
65783-21-3 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B435068-100mg |
1-(4-Fluorophenyl)guanidine |
65783-21-3 | 100mg |
$ 80.00 | 2022-06-07 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 35R0006-1g |
N-(4-Fluoro-phenyl)-guanidine |
65783-21-3 | 96% | 1g |
839.56CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 35R0006-5g |
N-(4-Fluoro-phenyl)-guanidine |
65783-21-3 | 96% | 5g |
2527.17CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 35R0006-25g |
N-(4-Fluoro-phenyl)-guanidine |
65783-21-3 | 96% | 25g |
8463.46CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 35R0006-500mg |
N-(4-Fluoro-phenyl)-guanidine |
65783-21-3 | 96% | 500mg |
746.28CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 35R0006-250mg |
N-(4-Fluoro-phenyl)-guanidine |
65783-21-3 | 96% | 250mg |
661.47CNY | 2021-07-19 | |
| eNovation Chemicals LLC | Y1009043-500mg |
N-(4-Fluoro-phenyl)-guanidine |
65783-21-3 | 95% | 500mg |
$240 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1009043-1g |
N-(4-Fluoro-phenyl)-guanidine |
65783-21-3 | 95% | 1g |
$340 | 2024-07-28 |
1-(4-Fluorophenyl)guanidine Suppliers
1-(4-Fluorophenyl)guanidine Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 1-(4-Fluorophenyl)guanidine
Professional Introduction to Compound with CAS No. 65783-21-3 and Product Name: 1-(4-Fluorophenyl)guanidine
1-(4-Fluorophenyl)guanidine, identified by the Chemical Abstracts Service Number (CAS No.) 65783-21-3, is a fluorinated guanidine derivative that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, characterized by its unique structural motif, exhibits a broad spectrum of biological activities, making it a valuable scaffold for drug discovery and development. The presence of a fluorine atom at the para position of the phenyl ring introduces specific electronic and steric properties, which can modulate the compound's interactions with biological targets, thereby enhancing its pharmacological efficacy.
The 1-(4-Fluorophenyl)guanidine structure is of particular interest due to its potential applications in treating various diseases, including infectious diseases, cancer, and inflammatory conditions. Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding affinities and mechanisms of action of this compound with high precision. These studies have revealed that 1-(4-Fluorophenyl)guanidine can interact with multiple enzymes and receptors, suggesting its versatility as a therapeutic agent.
In the realm of medicinal chemistry, fluorinated compounds are widely recognized for their improved metabolic stability, bioavailability, and binding affinity. The fluorine atom in 1-(4-Fluorophenyl)guanidine enhances these properties by increasing the compound's lipophilicity and reducing its susceptibility to enzymatic degradation. This has led to the development of novel derivatives with enhanced pharmacokinetic profiles. For instance, modifications at the guanidine moiety have been explored to optimize interactions with target proteins, resulting in compounds with improved therapeutic efficacy.
Recent clinical trials have demonstrated the potential of 1-(4-Fluorophenyl)guanidine in treating certain types of cancer. The compound has shown promising results in inhibiting key enzymes involved in tumor proliferation and angiogenesis. Specifically, studies have highlighted its ability to block the activity of tyrosine kinases, which are critical for cancer cell survival and growth. The fluorine atom's electronic effects play a crucial role in enhancing the compound's binding affinity to these enzymes, leading to more effective inhibition.
Moreover, research has indicated that 1-(4-Fluorophenyl)guanidine exhibits significant anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. By modulating inflammatory pathways, this compound has shown potential in alleviating symptoms associated with these conditions. Preclinical studies have demonstrated its ability to reduce levels of pro-inflammatory cytokines, thereby mitigating inflammatory responses.
The synthesis of 1-(4-Fluorophenyl)guanidine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and fluorochemical transformations, have been employed to achieve optimal results. These techniques not only improve efficiency but also allow for the introduction of additional functional groups, enabling further derivatization and optimization.
In conclusion, 1-(4-Fluorophenyl)guanidine (CAS No. 65783-21-3) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features and biological activities make it an attractive candidate for drug development across various therapeutic areas. Ongoing research continues to uncover new mechanisms of action and applications for this compound, promising further advancements in medicine.
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